Bromobutylmagnesium
Overview
Description
Bromobutylmagnesium, also known as n-Butylmagnesium bromide, is an organomagnesium compound commonly used as a reagent in organic synthesis. It is a type of Grignard reagent, which is highly reactive and plays a crucial role in forming carbon-carbon bonds. The compound has the molecular formula C₄H₉BrMg and is typically found as a solution in tetrahydrofuran (THF) or diethyl ether.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromobutylmagnesium is synthesized through the reaction of 1-bromobutane with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods: In industrial settings, the preparation of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions, including temperature and solvent purity, to ensure high yield and purity of the final product. The reaction is usually conducted in large reactors equipped with efficient stirring and cooling systems to manage the exothermic nature of the reaction.
Types of Reactions:
Nucleophilic Addition: this compound undergoes nucleophilic addition reactions with carbonyl compounds such as aldehydes and ketones to form alcohols.
Substitution Reactions: It can participate in substitution reactions with alkyl halides to form new carbon-carbon bonds.
Reduction Reactions: this compound can reduce certain functional groups, such as esters and nitriles, to their corresponding alcohols and amines, respectively.
Common Reagents and Conditions:
Carbonyl Compounds: Aldehydes and ketones are common reagents for nucleophilic addition reactions.
Alkyl Halides: Used in substitution reactions to form new carbon-carbon bonds.
Solvents: Anhydrous tetrahydrofuran (THF) or diethyl ether are commonly used solvents.
Major Products Formed:
Alcohols: Formed from the nucleophilic addition to carbonyl compounds.
New Carbon-Carbon Bonds: Formed from substitution reactions with alkyl halides.
Amines and Alcohols: Formed from the reduction of nitriles and esters, respectively.
Scientific Research Applications
Bromobutylmagnesium is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Organic Synthesis: Used to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Polymer Chemistry: Acts as a catalyst in polymerization reactions, aiding in the production of various polymers.
Biological Research: Utilized in the synthesis of biologically active compounds and in the study of biochemical pathways.
Mechanism of Action
The mechanism of action of Bromobutylmagnesium involves the formation of a highly reactive nucleophilic species. The magnesium atom in the compound coordinates with the bromine atom, creating a partial positive charge on the carbon atom. This makes the carbon atom highly nucleophilic, allowing it to attack electrophilic centers in other molecules, such as carbonyl groups. The resulting intermediate then undergoes further transformations to yield the final product.
Comparison with Similar Compounds
Methylmagnesium Bromide: Another Grignard reagent with a similar reactivity profile but with a methyl group instead of a butyl group.
Ethylmagnesium Bromide: Similar to Bromobutylmagnesium but with an ethyl group.
Phenylmagnesium Bromide: Contains a phenyl group and is used in similar types of reactions.
Uniqueness: this compound is unique due to its specific reactivity and the nature of the butyl group, which can influence the steric and electronic properties of the reactions it undergoes. This makes it particularly useful in certain synthetic applications where other Grignard reagents may not be as effective.
Properties
IUPAC Name |
magnesium;butane;bromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9.BrH.Mg/c1-3-4-2;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLPYZUDBNFNAH-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[CH2-].[Mg+2].[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrMg | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40989022 | |
Record name | Magnesium bromide butan-1-ide (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40989022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
693-03-8 | |
Record name | Magnesium bromide butan-1-ide (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40989022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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